5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS No.: 1207625-52-2
Cat. No.: VC0036563
Molecular Formula: C8H4BrN3
Molecular Weight: 222.045
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207625-52-2 |
|---|---|
| Molecular Formula | C8H4BrN3 |
| Molecular Weight | 222.045 |
| IUPAC Name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H4BrN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) |
| Standard InChI Key | QWIBSCOXGQEKFH-UHFFFAOYSA-N |
| SMILES | C1=CNC2=NC=C(C(=C21)C#N)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile belongs to the azaindole family, specifically the 7-azaindole subclass with additional functionality. The compound features a fused ring system consisting of a pyrrole ring and a pyridine ring, with a bromine substitution at position 5 and a nitrile (cyano) group at position 4. This structural arrangement creates a molecule with multiple sites for potential chemical modifications and interactions with biological targets.
The compound can be identified through various nomenclature systems. Its CAS number appears to be related to entry 1000340-54-4, though this may refer to the structural isomer 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile depending on the numbering convention used . The molecule has a molecular formula of C₈H₄BrN₃, indicating its carbon-hydrogen framework complemented by nitrogen and bromine atoms.
Physical and Chemical Properties
Based on the available data and comparison with structurally similar compounds, the following physical and chemical properties can be attributed to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile:
The presence of the pyrrole N-H group confers slightly acidic properties to the molecule, while the nitrile group serves as a potential site for nucleophilic attack. The bromine at position 5 enables various coupling reactions, making this compound particularly valuable for chemical modifications and derivatization in synthetic chemistry applications.
Synthetic Methodologies
Protective Group Strategies
Due to the reactivity of the pyrrole N-H group, protection-deprotection strategies are often employed in the synthesis of compounds like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The use of protecting groups can prevent unwanted side reactions and improve selectivity during various synthetic steps.
A common protecting group strategy for similar compounds involves the use of sulfonyl protecting groups. For example, in the synthesis of related brominated pyrrolo[2,3-b]pyridine derivatives, phenylsulfonyl groups have been employed with good results. The protection process typically involves:
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Deprotonation of the pyrrole nitrogen using a base such as sodium hydride in DMF
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Addition of benzenesulfonyl chloride to form the N-protected derivative
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Subsequent functionalization steps
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Deprotection to regenerate the free N-H group
This approach has shown yields of approximately 76% for similar compounds, as indicated in reaction protocols for related structures .
Reaction Profiling and Chemical Transformations
Reactivity Pattern
The reactivity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is dictated by its multiple functional groups, each offering distinct reaction pathways:
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The bromine substituent serves as an excellent handle for cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions can introduce various carbon-based substituents at the 5-position.
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The nitrile group at position 4 can undergo numerous transformations, including hydrolysis to carboxylic acid, reduction to primary amine or aldehyde, and various cycloaddition reactions.
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The pyrrole N-H is moderately acidic and can be deprotonated for N-functionalization reactions, allowing for further structural elaboration.
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The pyridine nitrogen provides a basic site that can participate in coordination chemistry with metals or act as a hydrogen bond acceptor in supramolecular assemblies.
This multifaceted reactivity profile makes 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile a versatile building block for the construction of more complex molecular architectures.
Notable Chemical Transformations
Several chemical transformations can be envisioned for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile based on the reactivity of similar compounds:
| Transformation | Reaction Conditions | Expected Outcome |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base, solvent | 5-Aryl/alkenyl substituted derivatives |
| Nitrile Hydrolysis | Aqueous acid or base, heat | 4-Carboxylic acid derivative |
| Reduction | LiAlH₄ or NaBH₄/CoCl₂ | 4-Aminomethyl derivative |
| N-Alkylation | Base (e.g., NaH), alkyl halide, DMF | N-Alkylated products |
| Sonogashira Coupling | Pd/Cu catalysts, terminal alkyne, base | 5-Alkynyl derivatives |
The ability to selectively modify different positions of the molecule makes it particularly valuable in diversity-oriented synthesis and the preparation of focused compound libraries for biological screening.
Applications in Medicinal Chemistry
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving compounds related to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile have provided insights into how structural modifications might affect biological activity. Key SAR considerations include:
These structure-activity insights can guide the rational design of derivatives with optimized biological properties for specific therapeutic applications.
Analytical Characterization
Spectroscopic Properties
The structural characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically relies on various spectroscopic techniques. While specific spectral data for this compound is limited in the available literature, the following spectroscopic features can be anticipated:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the three aromatic protons of the heterocyclic system and the N-H proton.
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¹³C NMR would display signals for the eight carbon atoms, including distinctive signals for the carbonitrile carbon and the carbon bearing the bromine substituent.
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Infrared (IR) Spectroscopy:
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A characteristic sharp peak around 2200-2240 cm⁻¹ for the C≡N stretching vibration.
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N-H stretching vibration typically appearing in the 3300-3500 cm⁻¹ region.
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Various aromatic C=C and C=N stretching vibrations in the fingerprint region.
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Mass Spectrometry:
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Molecular ion peaks corresponding to C₈H₄BrN₃ (m/z 222.96 and 220.96) with characteristic isotope pattern due to the natural isotope distribution of bromine (⁷⁹Br and ⁸¹Br).
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Fragmentation pattern likely involving loss of bromine and/or the nitrile group.
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the analysis and purification of compounds like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Typical conditions might include:
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HPLC: Reverse-phase C18 column with gradient elution using acetonitrile/water or methanol/water mixtures, often with 0.1% formic acid or ammonium acetate buffer.
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TLC: Silica gel plates developed with solvent systems such as ethyl acetate/hexanes mixtures or dichloromethane/methanol blends.
These analytical methods are essential for confirming compound identity and purity, especially when used as a building block in multistep synthetic pathways.
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